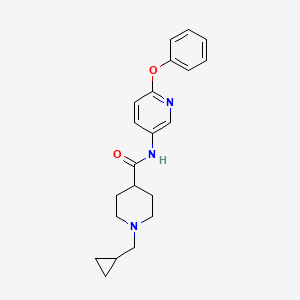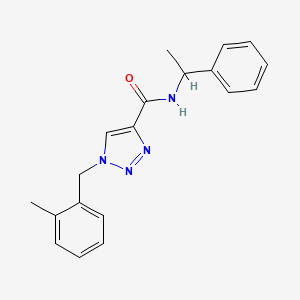![molecular formula C21H22ClN3O B6011589 N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide, also known as AB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. This compound belongs to the indazole family of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201. AB-CHMINACA is known to have a high affinity for the cannabinoid receptors in the brain, making it a potent psychoactive substance.
作用机制
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the brain and throughout the body. These receptors are responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation. When N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide binds to these receptors, it activates a cascade of signaling pathways that ultimately lead to the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has also been shown to have neurotoxic effects in animal studies, which may be related to its high affinity for the CB1 receptor.
实验室实验的优点和局限性
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide is a useful tool for investigating the effects of synthetic cannabinoids on the brain and behavior. Its high affinity for the CB1 and CB2 receptors makes it a potent agonist that can be used to study the signaling pathways involved in the psychoactive effects of cannabinoids. However, the use of N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide in laboratory experiments is limited by its potential neurotoxicity and the need for specialized expertise in organic chemistry.
未来方向
There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide and other synthetic cannabinoids. One area of interest is the development of new compounds that have a lower risk of neurotoxicity and other adverse effects. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and behavior, particularly with regard to addiction and withdrawal. Finally, there is a need for more research on the effects of synthetic cannabinoids on different populations, including adolescents and individuals with pre-existing mental health conditions.
合成方法
The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)-piperidine. This intermediate is then reacted with 5-amino-1H-indazole-3-carboxylic acid to form N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide. The synthesis of this compound requires expertise in organic chemistry and is typically performed in a laboratory setting.
科学研究应用
N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has been the subject of several scientific studies, primarily focused on its effects on the cannabinoid receptors in the brain. In vitro studies have shown that N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used in animal studies to investigate its effects on behavior and cognition.
属性
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-18-6-3-15(4-7-18)13-25-11-1-2-19(14-25)24-21(26)17-5-8-20-16(12-17)9-10-23-20/h3-10,12,19,23H,1-2,11,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMQSKILAVUGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-difluorophenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6011528.png)
![1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)
![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6011533.png)
![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)
![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)

![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)